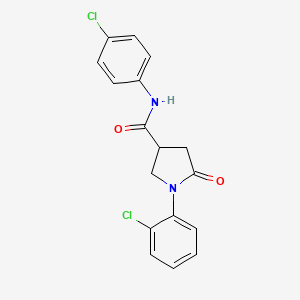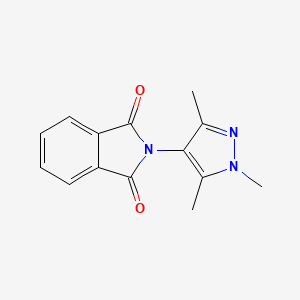![molecular formula C22H15N3O5S B4008273 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that have garnered interest for their potential applications in materials science, pharmaceuticals, and chemical synthesis. Its specific structure suggests it could have unique interactions and properties due to the presence of functional groups like nitrophenyl, thioether, and acetamide.
Synthesis Analysis
Synthetic routes for similar compounds often involve nucleophilic substitutions, condensation reactions, or the use of intermediate sulfonate or sulfamidate derivatives for achieving the desired thioether and acetamide functionalities. For instance, the synthesis of related glycosides and analogues involves strategic steps to incorporate nitrophenyl and thio analogues via nucleophilic displacements and the use of intermediates to circumvent issues like neighboring group participation (Chen & Withers, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N-phenylacetamide derivatives, often involves spectroscopic techniques like FT-IR, NMR, and LC-MS to elucidate structural details. For example, the synthesis and structural confirmation of a related compound were achieved through detailed spectroscopic characterization, confirming the molecular framework and identifying key functional groups (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity towards forming complex structures or elucidating their behavior in various chemical environments. The synthesis of complex acetamide derivatives, for instance, demonstrates the compound's ability to engage in reactions leading to bioactive molecules with potential applications in drug development and materials science (Jun et al., 2001).
Physical Properties Analysis
The physical properties of compounds like "2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide" can be inferred from studies on similar molecules, focusing on aspects such as solubility, melting points, and crystalline structure. For example, solvatochromism studies offer insights into how structural features like hydrogen bonding and dipole moments affect the physical behavior of related compounds in solution (Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through synthetic strategies and reaction conditions tailored to specific functional groups within the molecule. Research into the synthesis of acetamide derivatives with antibacterial properties illustrates how functional group manipulation can lead to compounds with desired chemical properties and potential applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Applications De Recherche Scientifique
Green Chemistry in Drug Synthesis
The compound 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide and its derivatives, which share a structural relation with the specified compound, have been explored in the context of environmentally friendly drug synthesis. These compounds, developed through green synthetic routes, demonstrate potential as analgesic and antipyretic agents. One such method involved the reaction of 4-aminophenol with chloroacetyl chloride, followed by interaction with imide compounds to yield the desired acetamide derivatives. This approach highlights the emphasis on sustainable practices in pharmaceutical manufacturing, leveraging green solvents and minimizing hazardous reagents (Reddy et al., 2014).
Anticancer Activity Exploration
A study focusing on novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, closely related to the compound , investigated their cytotoxic activity. These derivatives were synthesized from isatin and evaluated for their potential against the breast cancer cell line MCF-7 and a non-cancer cell line. The research found that specific derivatives, particularly those with electron-withdrawing substitutions and increased lipophilicity, exhibited significant cytotoxic activity, suggesting the compound's potential in cancer treatment (Modi et al., 2011).
Antimicrobial and Anti-inflammatory Potential
The synthesis of 2-(substituted phenoxy) Acetamide Derivatives has been investigated for their potential anticancer, anti-inflammatory, and analgesic activities. These studies demonstrate the compound's versatility in addressing multiple health concerns, including inflammation and pain, highlighting its potential in medicinal chemistry and pharmaceutical development (Rani et al., 2014).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S/c26-20(13-24-21(27)18-3-1-2-4-19(18)22(24)28)23-14-5-9-16(10-6-14)31-17-11-7-15(8-12-17)25(29)30/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMQWSAFSPBBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)




![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)

![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)